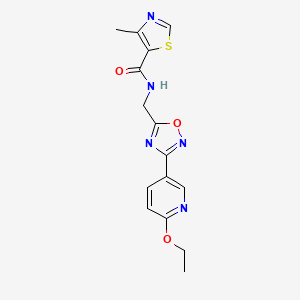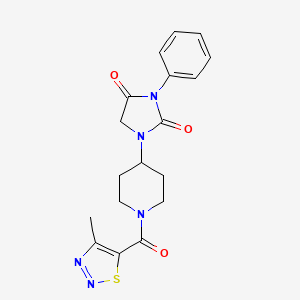![molecular formula C17H19N3O4 B2628478 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171471-54-7](/img/structure/B2628478.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Synthesis and Prediction of Biological Activity : A study by Kharchenko et al. (2008) described the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds similar to the one . The biological activity of these compounds was predicted using the PASS method, indicating potential pharmaceutical applications Kharchenko, Detistov, & Orlov, 2008.
Antibacterial Agents Synthesis : Abbasi et al. (2022) synthesized derivatives of 1,4-benzodioxane, like the compound , demonstrating potent antibacterial activity. These compounds were also evaluated for cytotoxicity, showing modest toxicity Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Ali Shah, & Shahid, 2022.
Antimicrobial Activity : Krolenko, Vlasov, & Zhuravel (2016) synthesized derivatives containing the 1,2,4-oxadiazole ring, similar to the target compound, and found strong antimicrobial activity. They performed a structure-activity study to understand the antimicrobial effect of these compounds Krolenko, Vlasov, & Zhuravel, 2016.
Chemical Properties and Applications
Antioxidant Activity : Tumosienė et al. (2019) explored the antioxidant properties of compounds similar to the one . They found that some synthesized compounds showed potent antioxidant activities, with certain derivatives demonstrating higher activity than ascorbic acid Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019.
Structurally Diverse Library Creation : Roman (2013) used a related compound as a starting material to generate a structurally diverse library of compounds. This study highlights the versatility of such compounds in synthesizing a range of chemical derivatives with potential applications Roman, 2013.
Plant Growth Stimulation : Pivazyan et al. (2019) reported the synthesis of compounds, including derivatives with the 1,2,4-oxadiazole ring, which exhibited a pronounced plant growth-stimulating effect. This indicates potential agricultural applications of such compounds Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019.
Synthesis of Monosubstituted Oxadiazoles : Mickevičius, Vaickelionienė, & Sapijanskaitė (2009) synthesized monosubstituted oxadiazoles, related to the compound , exploring their potential in various chemical reactions and applications Mickevičius, Vaickelionienė, & Sapijanskaitė, 2009.
Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, demonstrating the potential of such compounds in pharmaceutical applications Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012.
Anticancer Agents : Redda & Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazole derivatives and their evaluation as potential anticancer agents, indicating the relevance of such compounds in cancer research Redda & Gangapuram, 2007.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10(2)16-18-17(24-19-16)11-7-15(21)20(9-11)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYCIXPQAMLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

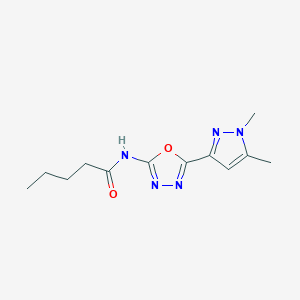

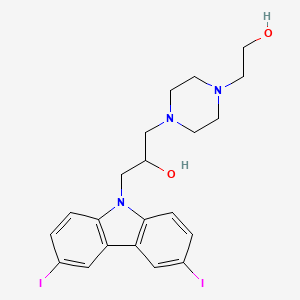
![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)
![5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2628406.png)

![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)
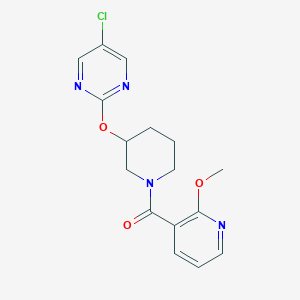
![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)
